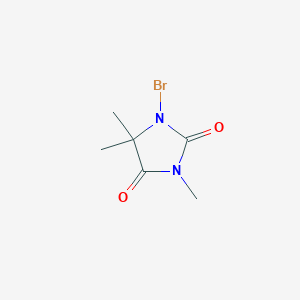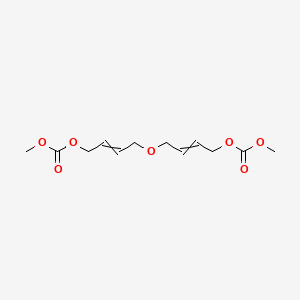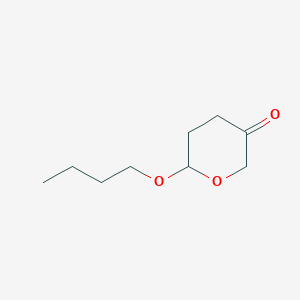
4,6-Diacetylbenzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diacetylbenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two acetyl groups and two carboxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diacetylbenzene-1,3-dicarboxylic acid typically involves the acetylation of benzene-1,3-dicarboxylic acid. One common method is the Friedel-Crafts acylation reaction, where benzene-1,3-dicarboxylic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diacetylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxyl groups using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4,6-Dicarboxybenzene-1,3-dicarboxylic acid.
Reduction: 4,6-Dihydroxybenzene-1,3-dicarboxylic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Diacetylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,6-Diacetylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-dicarboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,6-Dihydroxybenzene-1,3-dicarboxylic acid: Contains hydroxyl groups instead of acetyl groups, leading to different reactivity and applications.
2-Pyrone-4,6-dicarboxylic acid: A structurally related compound with different functional groups and properties.
Uniqueness: 4,6-Diacetylbenzene-1,3-dicarboxylic acid is unique due to the presence of both acetyl and carboxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
67897-33-0 |
|---|---|
Molekularformel |
C12H10O6 |
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
4,6-diacetylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10O6/c1-5(13)7-3-8(6(2)14)10(12(17)18)4-9(7)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
AZFOTJCZALBCSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)



![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)




![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
